molecular formula C21H18F3N3O3S B120400 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide CAS No. 425680-38-2

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide

Cat. No. B120400
CAS RN: 425680-38-2
M. Wt: 449.4 g/mol
InChI Key: SGJWDWOZKFHUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of sulfonamides with halogenated compounds. For instance, the cross-coupling of 3-bromopyridine with various sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is described, yielding N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by coupling an appropriate pyridine derivative with a 4-methylphenylsulfonyl-3-(trifluoromethyl)aniline derivative.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and X-ray diffraction (XRD) . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including rearrangements. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, when treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf), undergo a rearrangement to form pyrrolidin-3-ones instead of the expected 1,4-oxazepanes . This highlights the reactivity of the sulfonamide group and its potential to participate in unexpected transformations, which could be relevant when considering the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the sulfonamide nitrogen. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the acidity of the sulfonamide hydrogen and its ability to form hydrogen bonds, which in turn can impact the compound's solubility and bioavailability .

Relevant Case Studies

While the papers provided do not discuss case studies directly related to the compound of interest, they do mention sulfonamide derivatives that have been evaluated for their antitumor properties. For example, compounds from sulfonamide-focused libraries have been screened against a panel of human cancer cell lines, leading to the identification of potent cell cycle inhibitors that have progressed to clinical trials . This underscores the potential of sulfonamide derivatives as therapeutic agents and the importance of understanding their structure-activity relationships.

Scientific Research Applications

Environmental Degradation and Monitoring

Microbial Degradation and Environmental Fate : Studies emphasize the importance of understanding the microbial degradation pathways of PFAS and their environmental fate. Liu and Avendaño (2013) provide insights into how microbial degradation can transform PFAS into perfluorocarboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), which are of significant regulatory concern due to their persistence and toxicity【Liu & Avendaño, 2013】(https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt).

Monitoring and Bioaccumulation : Burkhard (2021) reviewed bioconcentration and bioaccumulation data for PFAS across aquatic species, highlighting the need for further research on the bioaccumulation potential of these substances【Burkhard, 2021】(https://consensus.app/papers/evaluation-published-bioconcentration-factor-burkhard/2c7fc6594fde5129bdd63c9edbd3d06a/?utm_source=chatgpt). Similarly, Bekele et al. (2020) focused on the lithological separation and mapping of PFAS mixtures in contaminated sites, pointing out significant concentrations of PFAS in vadose zone soils acting as ongoing contamination sources【Bekele et al., 2020】(https://consensus.app/papers/separation-lithological-mapping-pfas-mixtures-vadose-bekele/664c3442afd255c49f635ef78d4d5dd4/?utm_source=chatgpt).

Human Health Risks

Immunotoxicity and Endocrine Disruption : DeWitt et al. (2009) and Coperchini et al. (2017) provide reviews on the immunotoxicity and thyroid disruption potential of PFOS and PFOA, respectively. These studies highlight altered inflammatory responses and potential hypothyroidism in humans exposed to these compounds【DeWitt et al., 2009】(https://consensus.app/papers/immunotoxicity-perfluorooctanoic-perfluorooctane-dewitt/80d10495ef37547aa6d77b5e93325966/?utm_source=chatgpt), 【Coperchini et al., 2017】(https://consensus.app/papers/thyroid-disruption-perfluorooctane-sulfonate-pfos-coperchini/410ac7fdba2a581fbaf6c75a91167d4c/?utm_source=chatgpt).

Exposure through Drinking Water : Domingo and Nadal (2019) reviewed the human health risks associated with PFAS exposure through drinking water, emphasizing the significance of drinking water as a source of human exposure to PFAS【Domingo & Nadal, 2019】(https://consensus.app/papers/exposure-polyfluoroalkyl-substances-pfas-drinking-water-domingo/39a692b6e4d85ffba3845dfe6c1de912/?utm_source=chatgpt).

Treatment and Remediation Techniques

Adsorption and Removal Techniques : Gagliano et al. (2019) critically reviewed the adsorption techniques for the removal of PFAS from water, discussing the challenges in adsorbent regeneration and the differential efficacy in removing long-chain versus short-chain PFAS【Gagliano et al., 2019】(https://consensus.app/papers/removal-poly-perfluoroalkyl-substances-pfas-water-gagliano/780de5475c6157949954785fd7062c98/?utm_source=chatgpt).

Novel Compounds and Synthesis

Emerging PFAS and Analytical Methods : Munoz et al. (2019) provided an up-to-date review on emerging fluoroalkylether substances, including novel analytical methods for their detection in environmental and biomonitoring samples【Munoz et al., 2019】(https://consensus.app/papers/analysis-f53b-genx-adona-emerging-fluoroalkylether-munoz/f05e96d5560e5479832640a9036c6cfc/?utm_source=chatgpt).

Safety And Hazards

Safety and hazard information for this compound is not provided in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJWDWOZKFHUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359780
Record name 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide

CAS RN

425680-38-2
Record name 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.